molecular formula C26H55NO B12636854 2-(Decylamino)hexadecan-1-ol CAS No. 918817-84-2

2-(Decylamino)hexadecan-1-ol

Cat. No.: B12636854
CAS No.: 918817-84-2
M. Wt: 397.7 g/mol
InChI Key: JTKSGKBGLRNWKD-UHFFFAOYSA-N
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Description

2-(Decylamino)hexadecan-1-ol is a chemical compound with the molecular formula C26H55NO. It is a long-chain fatty alcohol with an amino group attached to the second carbon of the hexadecane chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with decylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amine bond. The reaction can be represented as follows:

Hexadecan-1-ol+DecylamineThis compound\text{Hexadecan-1-ol} + \text{Decylamine} \rightarrow \text{this compound} Hexadecan-1-ol+Decylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Decylamino)hexadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexadecanone or hexadecanoic acid.

    Reduction: Formation of decylhexadecylamine.

    Substitution: Formation of various substituted hexadecanes.

Scientific Research Applications

2-(Decylamino)hexadecan-1-ol has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2-(Decylamino)hexadecan-1-ol involves its ability to interact with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino group interacts with the aqueous environment. This dual functionality makes it an effective surfactant and emulsifier.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-1-ol: A long-chain fatty alcohol without the amino group.

    Decylamine: A primary amine with a shorter carbon chain.

    Cetyl alcohol: Another long-chain fatty alcohol used in similar applications.

Uniqueness

2-(Decylamino)hexadecan-1-ol is unique due to the presence of both an amino group and a long hydrophobic chain. This combination provides it with distinct surfactant properties, making it more versatile compared to other similar compounds.

Properties

CAS No.

918817-84-2

Molecular Formula

C26H55NO

Molecular Weight

397.7 g/mol

IUPAC Name

2-(decylamino)hexadecan-1-ol

InChI

InChI=1S/C26H55NO/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-26(25-28)27-24-22-20-18-12-10-8-6-4-2/h26-28H,3-25H2,1-2H3

InChI Key

JTKSGKBGLRNWKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CO)NCCCCCCCCCC

Origin of Product

United States

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